molecular formula C10H9BF6KNO2 B1408544 Potassium trifluoro(3-oxo-3-((2-(trifluoromethoxy)phenyl)amino)propyl)borate CAS No. 1705578-34-2

Potassium trifluoro(3-oxo-3-((2-(trifluoromethoxy)phenyl)amino)propyl)borate

Cat. No.: B1408544
CAS No.: 1705578-34-2
M. Wt: 339.09 g/mol
InChI Key: LKRYYSFHDUBNOC-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-oxo-3-((2-(trifluoromethoxy)phenyl)amino)propyl)borate is a chemical compound with the molecular formula C10H9BF6KNO2 It is known for its unique structure, which includes a borate group bonded to a trifluoromethoxy-substituted phenyl ring and an amino propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3-oxo-3-((2-(trifluoromethoxy)phenyl)amino)propyl)borate typically involves the reaction of a boronic acid derivative with potassium fluoride in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. The process can be summarized as follows:

    Starting Materials: Boronic acid derivative, potassium fluoride, solvent (e.g., tetrahydrofuran).

    Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at a temperature range of 0-8°C.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and yield. This includes using larger reactors, continuous flow systems, and automated purification processes to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-oxo-3-((2-(trifluoromethoxy)phenyl)amino)propyl)borate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as halides or nucleophiles in the presence of a base.

    Coupling: Palladium catalysts and bases like potassium carbonate in an organic solvent.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Potassium trifluoro(3-oxo-3-((2-(trifluoromethoxy)phenyl)amino)propyl)borate has several scientific research applications:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Material Science:

    Medicinal Chemistry: Investigated for its potential use in drug discovery and development.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of potassium trifluoro(3-oxo-3-((2-(trifluoromethoxy)phenyl)amino)propyl)borate involves its ability to participate in various chemical reactions due to its borate group. The borate group can coordinate with metal catalysts, facilitating reactions such as Suzuki-Miyaura coupling. The trifluoromethoxy and amino groups also contribute to its reactivity and stability in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

    Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    Potassium trifluoro(3-oxo-3-((2-(methoxy)phenyl)amino)propyl)borate: Similar structure but with a methoxy group instead of trifluoromethoxy.

Uniqueness

Potassium trifluoro(3-oxo-3-((2-(trifluoromethoxy)phenyl)amino)propyl)borate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where such properties are advantageous, such as in the synthesis of pharmaceuticals and advanced materials.

Properties

IUPAC Name

potassium;trifluoro-[3-oxo-3-[2-(trifluoromethoxy)anilino]propyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BF6NO2.K/c12-10(13,14)20-8-4-2-1-3-7(8)18-9(19)5-6-11(15,16)17;/h1-4H,5-6H2,(H,18,19);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRYYSFHDUBNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)NC1=CC=CC=C1OC(F)(F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BF6KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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